Due to the absence of academic publications or patents mentioning this compound, it's challenging to determine its established uses in research. Scientific databases like ScienceDirect, Scopus, or Google Scholar don't yield any results for this specific molecule (, , ).
Given the presence of both a pyridine and a piperidine ring, (1-Pyridin-2-ylmethylpiperidin-4-yl)methanol could theoretically hold interest for researchers in medicinal chemistry. Pyridine and piperidine are common building blocks in drug discovery due to their ability to interact with biological targets. However, without specific research data, it's impossible to confirm any medicinal properties or applications.
(1-Pyridin-2-ylmethyl)piperidin-4-ylmethanol is a synthetic organic compound characterized by a piperidine ring substituted with a pyridin-2-ylmethyl group and a hydroxymethyl group. The molecular formula for this compound is C₁₃H₁₈N₂O, and it has a molecular weight of approximately 206.29 g/mol. This compound is notable for its structural complexity, which includes both piperidine and pyridine functionalities, potentially influencing its chemical reactivity and biological activity.
These reactions highlight the versatility of (1-Pyridin-2-ylmethyl)piperidin-4-ylmethanol in organic synthesis and medicinal chemistry.
Research indicates that (1-Pyridin-2-ylmethyl)piperidin-4-ylmethanol exhibits significant biological activities. It has been studied for its potential pharmacological properties, which may include:
The specific biological pathways and molecular targets involved in these activities are still under investigation, but they suggest relevance in pharmacological research and development.
The synthesis of (1-Pyridin-2-ylmethyl)piperidin-4-ylmethanol typically involves multi-step organic reactions. A common method includes:
Industrial production may utilize similar synthetic routes but optimized for larger scale production, often employing continuous flow reactors for better control over reaction parameters.
(1-Pyridin-2-ylmethyl)piperidin-4-ylmethanol has several applications in various fields:
The compound's ability to interact with biological systems makes it an important candidate for further research in pharmacology.
Interaction studies involving (1-Pyridin-2-ylmethyl)piperidin-4-ylmethanol have primarily focused on its binding affinity to various receptors. Techniques such as surface plasmon resonance or isothermal titration calorimetry are commonly employed to quantify these interactions. Understanding these binding dynamics is crucial for elucidating the pharmacodynamics of this compound and its potential therapeutic effects.
Several compounds share structural similarities with (1-Pyridin-2-ylmethyl)piperidin-4-ylmethanol. Notable examples include:
Compound Name | CAS Number | Key Differences |
---|---|---|
(1-(Pyridin-3-ylmethyl)piperidin-4-yl)methanol | 934570-59-9 | Substitution pattern on the piperidine ring differs (pyridine at 3-position) |
(1-(Pyridin-4-ylmethyl)piperidin-4-ylo)carboxylic acid | 126832-82-X | Contains a carboxylic acid instead of hydroxymethyl |
1-(Pyridin-3-ylyl)methanol | 1619264-X | Variation in the position of the pyridine substitution |
The uniqueness of (1-Pyridin-2-ylmethyl)piperidin-4-ylmethanol lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to these similar compounds. The presence of both piperidine and pyridine moieties allows for diverse reactivity profiles and interaction capabilities, making it a valuable compound in medicinal chemistry and synthetic applications.